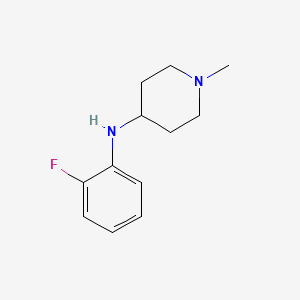

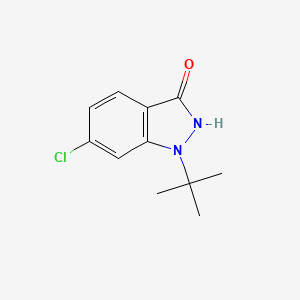

N-(2-fluorophenyl)-1-methylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

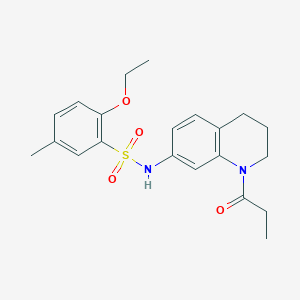

N-(2-fluorophenyl)-1-methylpiperidin-4-amine, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a synthetic dissociative anesthetic drug. It belongs to the class of arylcyclohexylamines and is structurally related to ketamine. It has been used for scientific research purposes due to its potential therapeutic benefits.

Wissenschaftliche Forschungsanwendungen

Fluorescence Enhancement through Amino Conjugation

The introduction of N-phenyl substituents in amino stilbenes, such as the structural relatives of N-(2-fluorophenyl)-1-methylpiperidin-4-amine, leads to significant fluorescence enhancement. This phenomenon, termed the "amino conjugation effect," results in compounds exhibiting high fluorescence quantum yields due to a more planar ground-state geometry and larger charge-transfer character in the fluorescent excited state, compared to their non-substituted counterparts. This effect is pivotal in designing fluorescent markers and probes for various applications in chemical and biological imaging, highlighting the impact of structural modifications on the photophysical properties of organic compounds (Yang et al., 2002).

Enhancement of Antitumor Properties

This compound derivatives have been explored for their antitumor properties, particularly through the modification of benzothiazoles. The introduction of amino acid conjugation to these compounds has shown to improve water solubility and chemical stability, leading to the generation of potent antitumor agents. These agents exhibit significant efficacy in inhibiting the growth of breast and ovarian cancer cells, demonstrating the potential of such compounds in the development of new chemotherapeutic drugs (Bradshaw et al., 2002).

Anion Exchange Polymer Electrolytes

In the field of polymer science, this compound derivatives have been utilized in synthesizing guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These electrolytes, synthesized via activated fluorophenyl-amine reaction, exhibit precise control over cation functionality, avoiding deleterious side reactions and enhancing the stability of phenyl rings. This development opens avenues for improved anion exchange membranes for use in fuel cells and other electrochemical devices (Kim et al., 2011).

Development of GluN2B Receptor Ligands

Research into modifying the benzylpiperidine moiety of N-methyl-d-aspartate (NMDA) receptor antagonists with fluorinated ω-phenylalkylamino groups, akin to the structure of this compound, has provided insights into the development of novel GluN2B ligands. These ligands are essential for studying the NMDA receptor's role in neurological disorders and could lead to new therapeutic agents (Thum et al., 2018).

Amine Detection and Environmental Monitoring

This compound and its analogues have been applied in developing sensors for the detection of amine vapors, which are crucial for environmental monitoring and ensuring workplace safety. The unique photophysical properties of these compounds, such as aggregation-induced emission, enable the design of sensitive and selective sensors for amine vapors, highlighting the compound's versatility in sensor technology (Gao et al., 2016).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPGTAXKWSRCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

![2-((2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406422.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2406434.png)

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2406440.png)